(2S,3S)-3-Aminooxetane-2-carboxylic acid
Description
Properties
CAS No. |
108865-80-1 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.104 |
IUPAC Name |
(2S,3S)-3-aminooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m0/s1 |
InChI Key |
UTIYGJDWWLIDQY-HRFVKAFMSA-N |
SMILES |
C1C(C(O1)C(=O)O)N |
Synonyms |
(2S, 3S)-3-AMINO-2-OXETANECARBOXYLIC ACID |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H15NO5
- Molecular Weight : 217.22 g/mol
- IUPAC Name : (2S,3S)-3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- CAS Number : 2012574-78-4
The compound features an oxetane ring, which contributes to its reactivity and potential interactions with biological targets. The presence of a carboxylic acid group and an amino group allows for further derivatization, making it suitable for diverse applications.
Organic Synthesis
(2S,3S)-3-Aminooxetane-2-carboxylic acid acts as an important intermediate in the synthesis of complex organic molecules. Its oxetane structure allows chemists to create various derivatives and analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.
Key Reactions :
- Amidation reactions using boronic acid catalysts have been explored for the conversion of carboxylic acids to amides, showcasing the compound's utility in forming peptide bonds .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Studies have shown that related oxetane compounds exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | <10 | Breast cancer |
| Related oxetane derivative | <10 | Colon cancer |
These findings indicate that modifications to the oxetane framework can lead to compounds with potent anticancer activity.
Enzyme Interaction Studies
Research into enzyme interactions has utilized techniques such as surface plasmon resonance (SPR) to evaluate binding affinities. The results suggest that this compound can effectively inhibit certain enzymes, making it a candidate for further development as a therapeutic agent targeting specific biochemical pathways .
Anticancer Activity
A study focusing on related oxetane compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound showed IC50 values below 10 µM against breast and colon cancer cell lines.
Enzyme Inhibition
In enzyme interaction studies, this compound exhibited promising binding characteristics with specific targets. This suggests its potential as a lead compound for developing new enzyme inhibitors .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | High |
| Related Oxetane Derivative 1 | High | Moderate | Moderate |
| Related Oxetane Derivative 2 | Low | High | Low |
This comparative analysis highlights the unique profile of this compound in terms of its biological activities and potential applications in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Oxetane or Heterocyclic Rings
- (2S,3S)-3-Amino-2-hydroxyhexanoic Acid (): Structure: Linear six-carbon chain with (2S,3S)-configured amino and hydroxyl groups. Molecular Formula: C₆H₁₃NO₃ (MW: 147.17 g/mol). Key Differences: Lacks the oxetane ring, resulting in greater conformational flexibility and reduced ring strain compared to the target compound. Its applications include peptide synthesis and chiral building blocks in organic chemistry .
(2RS,4S)-2-[]-5,5-dimethylthiazolidine-4-carboxylic Acid (, CAS 1276016-89-7):
- Structure : Five-membered thiazolidine ring (containing sulfur) with a dimethyl substituent.
- Key Differences : The thiazolidine ring introduces different electronic and steric effects compared to oxetane. Thiazolidines are often used in prodrugs (e.g., cysteine prodrugs) due to their stability under physiological conditions .
Linear Amino Acids with Similar Functional Groups
- (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-...]-4-phenylbutanoic Acid (, CAS 328385-86-0): Structure: Bicyclic pyrrolo-pyrazinone system with a phenylbutanoic acid side chain. Key Differences: The complex bicyclic framework contrasts with the simple oxetane ring, offering distinct binding interactions in enzyme inhibition but requiring more synthetic effort .
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic Acid (, FDB027466): Structure: Glucopyranuronic acid derivative with a hydroxybenzoate ester. Key Differences: The sugar-like scaffold and ester functionality make it relevant in glycosylation studies, diverging from the amino acid focus of the target compound .
Data Table: Comparative Analysis
Research Findings and Key Insights
- Ring Strain vs. Stability : The oxetane ring in the target compound imposes moderate ring strain (~26 kcal/mol), enhancing reactivity compared to larger rings (e.g., thiazolidine). This strain can improve binding affinity in enzyme active sites but may reduce synthetic yield compared to linear analogs .
- Solubility: Oxetane-containing amino acids generally exhibit lower aqueous solubility than linear counterparts (e.g., (2S,3S)-3-amino-2-hydroxyhexanoic acid) due to reduced polarity, but they offer superior membrane permeability .
- Metabolic Stability: The oxetane ring resists oxidative metabolism in vivo, a critical advantage over linear amino acids in drug design .
Preparation Methods
Oxetane Ring Formation via Williamson Ether Synthesis
The stereochemical integrity of (2S,3S)-3-aminooxetane-2-carboxylic acid is effectively preserved using sugar-derived precursors. For instance, Fleet et al. demonstrated the conversion of glucuronolactone (73 ) to methyl oxetane-2-carboxylate (76 ) through a triflate intermediate. Key steps include:
-
Triflation : Treatment of diol 73 with triflic anhydride (Tf₂O) yields the corresponding triflate.
-
Cyclization : Base-mediated intramolecular etherification (e.g., NaH in THF) forms the oxetane ring with retention of configuration at C2.
-
Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, achieving yields of 70–82% for the cyclization step.
Introduction of the Amino Group
The C3 position of the oxetane ring is functionalized via nucleophilic substitution. Triflate 100 , derived from oxetane 76 , reacts with sodium azide (NaN₃) to form 3-azidooxetane 101 , which is subsequently reduced to the amine using hydrogenation (H₂/Pd-C). This two-step sequence affords the target amino acid in 86% yield.
Table 1: Key Intermediates and Yields in Sugar-Derived Synthesis
| Step | Intermediate | Yield (%) | Conditions |
|---|---|---|---|
| Triflation | 73 → 77 | 64 | Tf₂O, pyridine, 0°C |
| Cyclization | 77 → 76 | 82 | NaH, THF, reflux |
| Azide Substitution | 76 → 101 | 91 | NaN₃, DMF, 60°C |
| Reduction to Amine | 101 → 119a | 86 | H₂, Pd/C, MeOH |
Serine-Based Cyclization Approaches
Oxazolidinone to Oxetane Conversion
While direct synthesis from serine remains challenging due to ring strain, patented methods for 2-oxo-oxazolidine-4-carboxylic acid synthesis offer insights. Adapting these protocols:
-
Protection : L-serine is protected as its Boc-derivative using di-tert-butyl dicarbonate (Boc₂O).
-
Cyclization : Reaction with S,S'-dimethyl dithiocarbonate under alkaline conditions forms a thiocarbonate intermediate, which undergoes ring contraction to yield the oxetane.
-
Deprotection : Acidic cleavage of the Boc group (e.g., TFA) liberates the free amine.
This method, though less explored for oxetanes, achieves moderate yields (62%) in analogous systems.
Boc-Protected Intermediate Strategy
Synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid
The Boc-protected derivative (CAS 2012574-78-4) serves as a critical intermediate. Its preparation involves:
-
Amino Protection : Coupling the free amine of 3-aminooxetane-2-carboxylic acid with Boc anhydride in dichloromethane.
-
Purification : Chromatographic isolation yields the Boc-protected compound in 97% purity.
-
Deprotection : Treatment with TFA removes the Boc group, yielding the target amino acid.
Comparative Analysis of Methods
Table 2: Efficiency and Stereochemical Outcomes
| Method | Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|
| Sugar-Derived | 82 | High (via sugar chirality) | Moderate |
| Serine-Based | 62 | Moderate | Low |
| Boc-Protected Route | 97 | High | High |
The sugar-derived approach excels in stereochemical fidelity, while the Boc-protected route offers scalability for industrial applications .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of (2S,3S)-3-aminooxetane-2-carboxylic acid derivatives?
A two-step approach involving Boc protection of the amino group followed by coupling with activated carboxylic acids (e.g., using EDCI/HOBt in CH₂Cl₂) is widely used. Deprotection with TFA yields the final product. Column chromatography (hexane/EtOAc gradients) is critical for purification . For stereochemical control, Diels-Alder reactions with ethyl(E)-3-nitroacrylate and furan have been reported to generate hydroxylated derivatives .
Q. How should researchers handle and store this compound to ensure stability?
Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the oxetane ring may degrade under acidic or basic conditions . Always conduct stability tests via HPLC or TLC before use in sensitive reactions.
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
Use a combination of:
Q. How can conflicting safety data in SDS documents be resolved for laboratory handling?
Prioritize hazard classifications from recent SDS (e.g., 2023–2024) and cross-reference with institutional guidelines. If toxicity data is absent (e.g., "no data" in SDS), assume worst-case scenarios: use fume hoods, wear nitrile gloves, and employ P95 respirators during prolonged handling .
Advanced Research Questions
Q. What methodologies are effective for maintaining stereochemical integrity during derivatization?
Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) minimizes racemization. For example, lipase-catalyzed acylation of β-amino acids can achieve >99% ee . Monitor reactions in real-time using circular dichroism (CD) spectroscopy .
Q. How can computational modeling predict the reactivity of the oxetane ring in nucleophilic substitutions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain (≈20 kcal/mol) and predict regioselectivity. The oxetane’s C2 position is more electrophilic due to adjacent amino group stabilization, favoring SN2 reactions at C3 .
Q. What strategies optimize amide bond formation with sterically hindered substrates?
Use coupling agents like HATU or DMTMM in DMF, which outperform EDCI/HOBt for bulky amines. Microwave-assisted synthesis (60°C, 30 min) enhances reaction rates while minimizing side products .
Q. How can researchers address discrepancies in reported melting points or spectral data?
Reproduce synthesis under strictly anhydrous conditions and compare with literature data (e.g., specific rotation [α]D²⁵ = +27.5° in 6N HCl for (2S,3S)-2-amino-3-methoxybutanoic acid). Cross-validate using databases like PubChem or Reaxys .
Q. What in vitro assays are suitable for evaluating biological activity of derivatives?
Q. How can racemic mixtures of β-amino acids be resolved for structure-activity studies?
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via HPLC. Alternatively, kinetic resolution using Candida antarctica lipase B (CAL-B) selectively acylates the (2S,3S) isomer .
Data Contradictions and Mitigation
- Synthesis Yields : Reported yields for similar compounds (e.g., 58–76% in thiazolidine derivatives) vary due to Boc deprotection efficiency. Optimize TFA exposure time (1–8 hr) to balance yield and purity .
- Hazard Classification : While some SDS classify the compound as non-hazardous, others recommend PPE due to analog toxicity (e.g., amino alcohol irritancy). Follow ISO 17025-certified protocols for safety .
Methodological Best Practices
- Purification : Use reverse-phase chromatography (C18 column, MeCN/H₂O + 0.1% TFA) for polar derivatives.
- Stereochemical Analysis : X-ray crystallography with Cu-Kα radiation confirms absolute configuration .
- Scaling Up : Replace hexane with heptane in column chromatography to reduce cost and flammability risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
